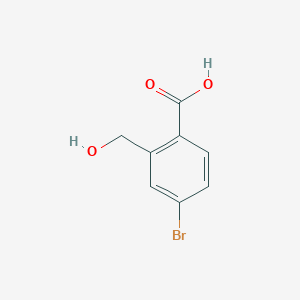

4-Bromo-2-(hydroxymethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXAGQITFDILGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633886 | |

| Record name | 4-Bromo-2-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670256-21-0 | |

| Record name | 4-Bromo-2-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-2-(hydroxymethyl)benzoic acid: A Trifunctional Scaffold for Advanced Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the demand for versatile, functionalized building blocks is insatiable. Molecules that offer multiple, orthogonally reactive sites are invaluable tools for constructing complex molecular architectures with speed and precision. 4-Bromo-2-(hydroxymethyl)benzoic acid (CAS No. 670256-21-0) has emerged as a significant intermediate, embodying this principle of synthetic versatility. This technical guide provides an in-depth analysis of its synthesis, chemical reactivity, potential applications, and safe handling, tailored for researchers and development professionals aiming to leverage its unique trifunctional scaffold.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic compound featuring a carboxylic acid, a primary alcohol (hydroxymethyl), and an aryl bromide. This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic intermediate.

| Property | Value | Source(s) |

| CAS Number | 670256-21-0 | |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoic acid, 4-bromo-2-(hydroxymethyl)- | [2] |

| Purity (Typical) | ≥95% | [2][3] |

| Appearance | Solid (form may vary) | N/A |

Synthesis and Purification

The most direct and logical synthetic route to this compound involves the selective reduction of its corresponding aldehyde precursor, 4-bromo-2-formylbenzoic acid (CAS No. 871502-87-3). This precursor is commercially available, making this a practical approach for laboratory-scale synthesis.[4][5] The aldehyde is chemoselectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), which will not reduce the carboxylic acid group under standard conditions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 4-Bromo-2-formylbenzoic acid

Causality: This protocol employs sodium borohydride, a cost-effective and operationally simple reducing agent. Its mild nature ensures the selective reduction of the aldehyde functionality over the more stable carboxylic acid. The reaction is performed in a protic solvent mixture like ethanol/water to facilitate the dissolution of both the substrate and the borohydride reagent. An acidic workup is crucial to neutralize any remaining borohydride, hydrolyze borate esters, and ensure the final product is in its protonated carboxylic acid form.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-formylbenzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio) at room temperature.

-

Reduction: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Quenching & Acidification: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄. Continue adding HCl until the pH of the solution is acidic (pH ~2-3), which will precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/heptane mixture, to yield the final product with high purity. Dry the purified solid under vacuum.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its three distinct functional groups, which can often be addressed with high chemoselectivity. This trifunctional nature makes it an ideal scaffold for building molecular diversity, a cornerstone of modern medicinal chemistry.[6][7]

Caption: Trifunctional reactivity of this compound.

-

Carboxylic Acid: This group readily undergoes standard transformations such as esterification (e.g., Fischer esterification with an alcohol under acidic catalysis) and amidation (via activation with reagents like HATU or EDC followed by amine coupling).

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or back to the carboxylic acid using appropriate reagents. It can also be converted into an ether (e.g., Williamson ether synthesis) or esterified.

-

Aryl Bromide: The bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (alkyl, aryl, alkynyl groups), which is fundamental to creating diverse molecular libraries for screening.[8]

Protocol Example: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl halide.[9] This protocol provides a general methodology for coupling an alkyne to the 4-position of the benzoic acid scaffold.

Causality: The reaction is co-catalyzed by palladium and copper(I). The palladium complex undergoes oxidative addition into the C-Br bond. The copper(I) salt reacts with the alkyne in the presence of a base to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product and regenerates the active palladium(0) catalyst. An amine base is used to neutralize the HBr formed and facilitate the formation of the copper acetylide.

-

Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

-

Reagent Addition: Add a suitable anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.5 eq) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Key steps in the Sonogashira cross-coupling catalytic cycle.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules. Halogenated benzoic acids are known to possess potential antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[10] For instance, the related compound 4-Bromo-2-hydroxybenzoic acid has been investigated as an anticancer agent.[10]

The primary value of this compound is as a versatile building block.[11] Its structure allows for the systematic exploration of chemical space around a central phenyl ring, which is a common strategy in lead optimization campaigns. A drug development professional can:

-

Generate Amide Libraries: Couple a diverse set of amines to the carboxylic acid to probe interactions with protein binding pockets.

-

Modify the 4-Position: Use cross-coupling reactions at the bromide site to introduce groups that can modulate solubility, metabolic stability, or target affinity.

-

Functionalize the 2-Position: Convert the hydroxymethyl group into other functionalities (e.g., ethers, esters) to fine-tune steric and electronic properties.

Expected Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Region (δ 7.5-8.0 ppm): Three distinct protons. A doublet (H6), a doublet of doublets (H5), and a singlet-like doublet (H3).- Hydroxymethyl (δ ~4.7 ppm): A singlet (or a triplet if coupled to the OH proton), integrating to 2H.- Alcohol OH (variable): A broad singlet.- Carboxylic Acid (δ >12 ppm): A very broad singlet, integrating to 1H. |

| ¹³C NMR | - Carboxylic Carbonyl (δ ~168-172 ppm): Quaternary carbon, typically lower intensity.- Aromatic Carbons (δ ~120-145 ppm): Six distinct signals. C-Br and C-COOH will be downfield shifted. C-CH₂OH will also be downfield.- Hydroxymethyl Carbon (δ ~60-65 ppm): Methylene carbon signal. |

| IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.- O-H Stretch (Alcohol): Broad band around 3300-3500 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp band around 1680-1710 cm⁻¹.- C-O Stretch (Alcohol): Band around 1000-1250 cm⁻¹.- C-Br Stretch: Band in the fingerprint region, typically 500-650 cm⁻¹. |

Safety, Handling, and Storage

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[2][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

References

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization. Retrieved January 6, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-2-formylbenzoic acid. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. Available at: [Link]

-

SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-formylbenzoic acid. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved January 6, 2026, from [Link]

-

Sandin, R. B., & McKee, R. A. (1937). Resorcinol, 4-bromo-. Organic Syntheses, 17, 23. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. 4-Bromo-2-formylbenzoic acid [myskinrecipes.com]

- 5. 4-Bromo-2-formylbenzoic acid | C8H5BrO3 | CID 16092907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 | FB70486 [biosynth.com]

- 11. chemimpex.com [chemimpex.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-(hydroxymethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2-(hydroxymethyl)benzoic acid

This compound is a substituted benzoic acid derivative. Its structural features, including a carboxylic acid group, a hydroxymethyl group, and a bromine atom on the aromatic ring, make it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites, enabling its use in the construction of more complex molecules, including potential pharmaceutical intermediates and other specialty chemicals. An accurate understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physical Properties: A Quantitative Overview

The physical properties of a compound, such as its melting and boiling points, are fundamental to its characterization and dictate the conditions required for its handling and manipulation in a laboratory or industrial setting.

| Physical Property | Value | Source(s) |

| Melting Point | 164-165 °C | ChemicalBook[1] |

| 216-217 °C | Sigma-Aldrich[2] | |

| 217 °C | Stenutz[3] | |

| Boiling Point | 330.2±32.0 °C (Predicted) | ChemicalBook[1] |

It is noteworthy that different sources report varying melting points for this compound. This variation can be attributed to differences in the purity of the samples analyzed and the specific experimental conditions employed for the measurement. The predicted boiling point suggests that the compound is likely to decompose at or near its boiling temperature under atmospheric pressure. It is stable at normal temperatures but can decompose into phenol and carbon dioxide upon rapid heating[1].

Experimental Determination of Melting Point: A Protocol Grounded in First Principles

The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting point, melting over a narrow temperature range (0.5-1.0°C). Impurities tend to depress and broaden the melting range[4]. The following protocol outlines a robust method for determining the melting point of a solid organic compound like this compound.

Principle: The melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium[4]. This is determined by slowly heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for finely powdering the sample)

-

Thermometer

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This ensures uniform heat distribution.

-

Capillary Tube Packing: Carefully introduce the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the solid to a height of 1-2 cm[5][6]. Proper packing is crucial to avoid air gaps that can lead to inaccurate readings.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus, ensuring the sample is positioned for clear observation[6].

-

Heating and Observation:

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool. Then, heat the sample again, but this time, slow the rate of heating to approximately 2°C per minute as you approach the approximate melting point.

-

Record the Melting Range: Note the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting)[5][7]. This range is the melting point of the sample.

-

-

Validation: Repeat the accurate determination at least twice to ensure the results are consistent and reproducible.

Causality and Trustworthiness: The slow heating rate is critical for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate reading. A self-validating system is achieved through repeated, consistent measurements, which confirms the reliability of the obtained melting point range.

Caption: Workflow for the experimental determination of melting point.

Addressing the Boiling Point: Considerations for Thermally Labile Compounds

The absence of a definitive, experimentally determined boiling point for this compound in many chemical databases is significant. As indicated by the predicted value and the note on decomposition upon heating, this compound is likely to degrade before it boils at atmospheric pressure[1]. The functional groups present, particularly the carboxylic acid and hydroxymethyl groups, can undergo intramolecular or intermolecular reactions, such as decarboxylation or esterification, at elevated temperatures.

For such compounds, determination of a boiling point via standard distillation is impractical. Instead, techniques like thermogravimetric analysis (TGA) would be more appropriate to determine the decomposition temperature. For purification, methods that do not require high temperatures, such as recrystallization or column chromatography, would be the preferred approaches.

Conclusion

This guide has provided a comprehensive overview of the physical properties of this compound, with a particular focus on its melting and boiling points. By grounding the data in established experimental protocols and explaining the underlying scientific principles, researchers, scientists, and drug development professionals can better understand and utilize this compound in their work. The provided methodologies emphasize accuracy and reproducibility, which are the cornerstones of scientific integrity.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Determination of Melting Point of An Organic Compound. (n.d.).

- Experiment 1: Melting-point Determinations. (n.d.).

- Determination Of Melting Point Of An Organic Compound. (n.d.).

- Determination of Melting Point. (n.d.).

- 4-Bromo-2-hydroxybenzoic acid 97 1666-28-0. (n.d.).

- 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0. (n.d.).

- 4-bromo-2-hydroxybenzoic acid. (n.d.).

Sources

A Technical Guide to the Reactivity and Functional Group Transformations of 4-Bromo-2-(hydroxymethyl)benzoic acid

Abstract

This in-depth technical guide serves as a core resource for researchers, scientists, and professionals in drug development engaged with the versatile trifunctional building block, 4-Bromo-2-(hydroxymethyl)benzoic acid. This document provides a comprehensive exploration of the molecule's reactivity, focusing on the strategic transformation of its carboxylic acid, benzylic alcohol, and aryl bromide moieties. By elucidating the interplay of these functional groups, this guide offers field-proven insights and detailed methodologies to unlock the synthetic potential of this valuable intermediate. The protocols described herein are presented as self-validating systems, emphasizing experimental causality and reproducibility.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound is a key intermediate in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its utility stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a primary benzylic alcohol, and an aryl bromide. This trifunctional nature allows for a stepwise and selective elaboration of the molecular framework, making it a powerful tool for generating diverse chemical libraries and accessing novel chemical space.

The strategic positioning of the functional groups—the ortho relationship of the hydroxymethyl and carboxyl groups and the para disposition of the bromide to the carboxyl group—imparts unique reactivity and potential for intramolecular cyclizations. Understanding the chemoselectivity of this scaffold is paramount for its effective utilization in multi-step synthetic campaigns. This guide will dissect the reactivity of each functional group and provide a strategic blueprint for its derivatization.

Synthesis of this compound

While direct, high-yield syntheses of this compound are not extensively documented, plausible synthetic routes can be devised from commercially available starting materials. A logical and efficient approach involves the selective reduction of the aldehyde functionality of a suitable precursor.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Selective Reduction of 4-Bromo-2-formylbenzoic acid

-

Dissolution: Dissolve 4-bromo-2-formylbenzoic acid (1.0 eq) in a suitable protic solvent system, such as a mixture of methanol and water, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reductant Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the cooled solution. Monitor the reaction for gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH of the solution is acidic (pH ~2-3), which will precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Selective Reductant: Sodium borohydride is chosen for its mild nature and high chemoselectivity for reducing aldehydes in the presence of carboxylic acids.

-

Protic Solvent: The use of a protic solvent like methanol or ethanol is crucial for the mechanism of borohydride reductions.

-

Low Temperature: Performing the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions.

Functional Group Transformations: A Chemoselective Approach

The synthetic utility of this compound lies in the ability to selectively address each of its functional groups. The following sections detail the reactivity and provide protocols for key transformations.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through esterification and amidation.

3.1.1. Esterification

Esterification of the carboxylic acid can be achieved under various conditions, with the choice of method depending on the desired ester and the need to avoid side reactions with the benzylic alcohol.

Protocol 1: Fischer-Speier Esterification (for simple alkyl esters)

This classic acid-catalyzed method is suitable for forming methyl or ethyl esters.[2]

-

Reaction Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.05-0.1 eq).

-

Heating: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.

-

Workup: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired ester. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Alkylation with Alkyl Halides (for more complex esters)

This method avoids strongly acidic conditions that could potentially lead to side reactions involving the benzylic alcohol.[3]

-

Deprotonation: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), and stir at room temperature for 30-60 minutes.

-

Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the reaction mixture.

-

Heating: Heat the reaction to a moderate temperature (50-80 °C) and stir until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent. Wash the combined organic extracts with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Transformations of the Hydroxymethyl Group

The primary benzylic alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, or it can be converted into other functional groups.

3.2.1. Selective Oxidation to the Aldehyde

The selective oxidation of the primary alcohol to the aldehyde requires mild and controlled conditions to prevent over-oxidation to the carboxylic acid.[4]

Protocol: Oxidation with Manganese Dioxide (MnO₂)

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq) to the solution.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours to a day. Monitor by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the filter cake with additional solvent.

-

Purification: Concentrate the filtrate to obtain the crude 4-bromo-2-formylbenzoic acid, which can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

-

Mild Oxidant: Activated MnO₂ is a highly selective oxidant for benzylic and allylic alcohols, minimizing the risk of over-oxidation.

-

Heterogeneous Reaction: The reaction is heterogeneous, which simplifies the workup as the oxidant can be removed by simple filtration.

Transformations of the Aryl Bromide Group

The aryl bromide is a key functionality for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[5][6]

3.3.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester.[5]

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 eq).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or crystallization.

Strategic Considerations for Cross-Coupling:

-

Protecting Groups: Depending on the reaction conditions and the nature of the coupling partners, it may be necessary to protect the carboxylic acid and/or the alcohol group to prevent undesired side reactions. For instance, the carboxylic acid can be protected as a methyl or ethyl ester.

-

Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the efficiency and scope of the cross-coupling reaction. For challenging couplings, more advanced catalyst systems may be required.

Reaction Scheme Overview:

Caption: Key functional group transformations of this compound.

Intramolecular Transformations: Accessing Lactone Scaffolds

The ortho relationship between the hydroxymethyl and carboxylic acid groups allows for the potential formation of a lactone (a cyclic ester) under certain conditions. This intramolecular cyclization can be a competing pathway, especially under conditions that activate the carboxylic acid (e.g., using coupling reagents) or promote dehydration.

Controlling Lactonization:

-

Protection Strategy: To prevent lactone formation during reactions involving other parts of the molecule, it is often advisable to protect either the alcohol or the carboxylic acid group.

-

Reaction Conditions: Careful selection of reaction conditions (e.g., temperature, choice of base or acid) is crucial to minimize undesired cyclization.

Data Summary and Characterization

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.- A singlet for the benzylic CH₂ protons.- Broad singlets for the carboxylic acid and alcohol OH protons (exchangeable with D₂O). |

| ¹³C NMR | - Distinct signals for the eight carbon atoms, including the carboxyl, benzylic, and aromatic carbons. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid.- A sharp O-H stretching band for the alcohol.- A strong C=O stretching band for the carboxylic acid.- C-Br stretching in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak with a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity). |

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for synthetic chemistry. Its trifunctional nature, when strategically harnessed, provides access to a wide array of complex molecular architectures. This guide has outlined the fundamental reactivity of each functional group and provided robust, field-tested protocols for their selective transformation. A thorough understanding of the principles of chemoselectivity and, when necessary, the application of protecting group strategies, will enable researchers to fully exploit the synthetic potential of this powerful intermediate in the pursuit of novel pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

-

Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

ResearchGate. (2016). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

-

Chegg. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]

-

Sciencemadness.org. (2019). Need advice on ester formation. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of hydroxybenzoic acids.

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-acetamidobenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-(hydroxymethyl)benzoic acid: Synthesis, Properties, and Applications

Abstract

4-Bromo-2-(hydroxymethyl)benzoic acid is a versatile trifunctional chemical intermediate poised for significant applications in medicinal chemistry and materials science. Its unique structure, featuring a carboxylic acid, a halogenated phenyl ring, and a primary alcohol, offers orthogonal reactivity, making it an ideal scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the compound's physicochemical properties, outlines a logical and robust synthetic pathway from a common precursor, and explores its potential applications in drug discovery and organic synthesis. Detailed experimental protocols, mechanistic insights, and process visualizations are included to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Benzoic Acids

Substituted benzoic acid derivatives are cornerstone building blocks in the field of drug discovery and development. The benzene ring provides a rigid scaffold that can be functionalized to orient substituents in precise three-dimensional space, enabling targeted interactions with biological macromolecules. The carboxylic acid moiety serves as a versatile handle for forming amide bonds, esters, and other key functional groups found in active pharmaceutical ingredients (APIs).

This compound (Figure 1) emerges as a particularly valuable reagent within this class. It possesses three distinct reactive centers:

-

Carboxylic Acid (C1 position): Enables amide coupling, esterification, or reduction.

-

Hydroxymethyl Group (C2 position): A primary alcohol that can be oxidized to an aldehyde or further to a carboxylic acid, or used in ether synthesis and esterification.

-

Bromo Group (C4 position): Serves as a key site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This trifunctionality allows for a modular and divergent approach to synthesis, where each reactive site can be addressed sequentially to build molecular complexity.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. While specific experimental data for this compound is not widely published, its properties can be reliably predicted and are summarized in Table 1. The CAS Number for this compound is 139252-78-7.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 139252-78-7 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | Predicted: White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Predicted: 395.5°C at 760 mmHg |

| Solubility | Predicted to be soluble in methanol, DMSO, DMF |

| pKa | Predicted: ~3-4 (Carboxylic acid) |

Synthetic Pathways and Mechanistic Insights

While a definitive "discovery" paper for this compound is not prominent in the literature, its synthesis can be logically derived from readily available starting materials. The most strategic approach begins with 4-Bromo-2-methylbenzoic acid, a commercially available and versatile intermediate.[1]

Retrosynthetic Analysis

A retrosynthetic analysis reveals a clear and efficient pathway. The target molecule can be disconnected at the C-O bond of the alcohol and the C-O bond of the carboxylic ester, tracing back to 4-Bromo-2-methylbenzoic acid. This multi-step synthesis is designed to protect reactive groups and selectively functionalize the benzylic methyl group.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocols

The following protocols are based on well-established, analogous procedures found in the chemical literature.

Step 1: Esterification of 4-Bromo-2-methylbenzoic acid

-

Causality: The carboxylic acid is protected as a methyl ester to prevent it from reacting with the basic conditions that might be used in later steps and to improve solubility in organic solvents for the subsequent bromination step. A Fischer esterification is a classic and cost-effective method. [2]* Protocol:

-

To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-2-methylbenzoate, which can often be used without further purification.

-

Step 2: Benzylic Bromination

-

Causality: Free radical bromination is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination. A radical initiator (AIBN or benzoyl peroxide) is required to start the reaction.

-

Protocol:

-

Dissolve methyl 4-bromo-2-methylbenzoate (1.0 eq) in a non-polar solvent like carbon tetrachloride or cyclohexane.

-

Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).

-

Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp or a bright visible light source to initiate the reaction.

-

Maintain reflux for 2-4 hours, monitoring by TLC or ¹H NMR for the disappearance of the methyl singlet and the appearance of the bromomethyl singlet.

-

Cool the reaction mixture to room temperature and then to 0 °C to precipitate the succinimide byproduct.

-

Filter the mixture and wash the filtrate with water and brine.

-

Dry the organic layer and concentrate under reduced pressure to afford crude methyl 4-bromo-2-(bromomethyl)benzoate.

-

Step 3: Nucleophilic Substitution to form the Alcohol

-

Causality: The benzylic bromide is an excellent substrate for Sₙ2 reactions. Simple hydrolysis with water, often aided by a mild base like sodium bicarbonate to neutralize the HBr byproduct, will efficiently displace the bromide with a hydroxyl group.

-

Protocol:

-

Dissolve the crude methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add sodium bicarbonate (1.5 eq) to the solution.

-

Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate in vacuo to yield methyl 4-bromo-2-(hydroxymethyl)benzoate.

-

Step 4: Saponification of the Methyl Ester

-

Causality: The final step is the deprotection of the carboxylic acid. Base-mediated hydrolysis (saponification) is a robust and high-yielding method for cleaving methyl esters. [3]The reaction is irreversible due to the deprotonation of the resulting carboxylic acid under the basic conditions.

-

Protocol:

-

Dissolve the methyl 4-bromo-2-(hydroxymethyl)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to 50-60 °C for 1-2 hours.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the solution to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 by the slow addition of cold 1M HCl. A white precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Applications in Synthesis and Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows it to serve as a versatile scaffold in the construction of complex molecules.

-

As a Bifunctional Linker: The carboxylic acid and hydroxymethyl groups can be used to link two different molecules, for example, in the synthesis of PROTACs or antibody-drug conjugates where precise spacing and geometry are critical.

-

In Cross-Coupling Chemistry: The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 4-position, including alkyl, aryl, and alkyne groups, dramatically expanding the chemical space accessible from this single intermediate.

-

Scaffold for Heterocycle Synthesis: The ortho-relationship of the carboxylic acid and hydroxymethyl group is ideal for the synthesis of fused heterocyclic systems, such as lactones, after modification of one of the functional groups.

-

Fragment-Based Drug Discovery: As a fragment, it presents key pharmacophoric features—an aromatic ring, a hydrogen bond donor (alcohol), and a hydrogen bond acceptor/acid (carboxyl group)—making it a valuable starting point for growing into more potent drug candidates.

Conclusion

This compound represents a high-value, albeit underutilized, synthetic intermediate. Its history is not one of a singular discovery but is woven into the fabric of synthetic methodology for substituted aromatic compounds. The logical and robust synthetic pathway detailed in this guide, starting from 4-Bromo-2-methylbenzoic acid, provides a reliable method for its preparation on a laboratory scale. The unique combination of three distinct and orthogonally reactive functional groups provides chemists with a powerful tool for the efficient and modular synthesis of complex molecules, with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science.

References

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved January 6, 2026, from [Link]

-

ChemBK. (2024, April 9). 4-Bromo-2-hydroxybenzoic acid. Retrieved January 6, 2026, from [Link]

-

ChemBK. (n.d.). Benzoic acid, 2-bromo-4-(hydroxymethyl)-, methyl ester. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester - Substance Details. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

AbacipharmTech. (n.d.). 4-Bromo-3-(hydroxymethyl)benzoic acid. Retrieved January 6, 2026, from [Link]

-

Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved January 6, 2026, from [Link]

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved January 6, 2026, from [Link]

-

Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved January 6, 2026, from [Link]

-

Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved January 6, 2026, from [Link]

Sources

Methodological & Application

Application Note: 4-Bromo-2-(hydroxymethyl)benzoic Acid as a Versatile Linker for Solid-Phase Organic Synthesis

Abstract

Solid-Phase Organic Synthesis (SPOS) has become an indispensable technology in drug discovery and materials science, enabling the rapid synthesis of large compound libraries. The choice of linker, which tethers the nascent molecule to the insoluble support, is critical to the success of any solid-phase strategy. This document provides a detailed technical guide on the application of 4-bromo-2-(hydroxymethyl)benzoic acid, a bifunctional linker that offers a stable anchoring point and versatile cleavage strategies for the synthesis of a diverse range of small molecules. We present its core principles, key advantages, detailed protocols for resin immobilization and compound synthesis, and a troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction to Solid-Phase Linker Strategy

In SPOS, a starting material is covalently bound to an insoluble polymer resin, and subsequent chemical transformations are carried out. A key advantage of this methodology is the simplified purification process; excess reagents and by-products are removed by simple filtration and washing of the resin.[1] The linker is the crucial connection between the solid support and the molecule being synthesized.[2] An ideal linker must be stable to the planned reaction conditions for chain elongation but allow for selective cleavage to release the final product in high yield and purity.[3]

This compound emerges as a highly effective linker due to its dual-functional nature. The carboxylic acid moiety provides a handle for attachment to amine-functionalized resins, while the hydroxymethyl group serves as the anchor point for the first building block, typically via an ester or ether linkage.

Principle of Operation: A Dual-Functionality Linker

The utility of this compound is rooted in its orthogonal functional groups, which allow for a stepwise and controlled assembly on the solid support.

-

Immobilization: The carboxylic acid group of the linker is activated and coupled to a primary or secondary amine on the solid support (e.g., aminomethyl polystyrene resin), forming a stable amide bond.

-

Substrate Attachment: The hydroxymethyl group on the linker is then used to immobilize the first building block. For molecules with a carboxylic acid, this is typically achieved through esterification.

-

On-Resin Synthesis: With the substrate securely anchored, the synthesis proceeds through a series of coupling and deprotection steps to build the target molecule.

-

Cleavage: The ester linkage connecting the final product to the linker is susceptible to nucleophilic attack. This allows for cleavage from the resin under basic or nucleophilic conditions, releasing the final product as a carboxylic acid, ester, amide, or thioester, depending on the cleavage cocktail used.[4]

The workflow provides a robust platform for combinatorial chemistry, as the final cleavage step can be used to introduce additional diversity into the compound library.

Caption: General workflow for SPOS using the this compound linker.

Key Features and Advantages

-

Chemical Stability: The amide bond formed between the linker and the resin is robust and stable to a wide range of reaction conditions used in organic synthesis.

-

Versatile Cleavage: The final product is typically attached via an ester bond, which can be cleaved by various nucleophiles. This allows for the generation of diverse functional groups at the C-terminus (e.g., acids, esters, amides) in the final cleavage step, a strategy known as "traceless" linking.[4]

-

Orthogonality: The linker is compatible with common protecting group strategies, such as Fmoc/tBu used in peptide synthesis. It is stable to the acidic conditions (e.g., TFA) used for side-chain deprotection.[5]

-

Potential for Photolability: While not inherently photolabile, the aromatic ring provides a scaffold that can be modified to incorporate photolabile groups (e.g., o-nitrobenzyl ethers), offering an alternative, mild cleavage strategy using light.[6][7][8]

Detailed Experimental Protocols

Protocol 1: Immobilization of Linker onto Aminomethyl Resin

This protocol describes the coupling of this compound to an aminomethyl polystyrene resin.

Causality: The reaction forms a stable amide bond. Using coupling reagents like DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) minimizes side reactions and prevents racemization if chiral centers are present. Dichloromethane (DCM) and Dimethylformamide (DMF) are used as swelling solvents for the polystyrene resin.

Materials:

-

Aminomethyl Polystyrene Resin (1.0 g, e.g., 1.0 mmol/g loading)

-

This compound (3 eq., 3.0 mmol, 693 mg)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 3.0 mmol, 470 µL)

-

Hydroxybenzotriazole (HOBt) (3 eq., 3.0 mmol, 405 mg)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Place the aminomethyl resin in the synthesis vessel.

-

Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.

-

Drain the DMF. Wash the resin with DCM (3 x 10 mL).

-

In a separate flask, dissolve this compound and HOBt in DMF (5 mL).

-

Add DIC to the solution and stir for 5 minutes at 0°C to pre-activate the carboxylic acid.

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture at room temperature for 12-16 hours.

-

Validation Step: To confirm coupling completion, take a small sample of the resin, wash thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.

-

Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under high vacuum to a constant weight.

Protocol 2: Quantification of Resin Loading (Fmoc-Release Method)

This protocol provides a self-validating system to determine the functional loading of the newly prepared linker-resin conjugate. It involves coupling a known Fmoc-protected amino acid and then cleaving the Fmoc group for UV quantification.

Causality: The hydroxymethyl group of the linker is esterified with an Fmoc-amino acid. The Fmoc group is base-labile and, upon cleavage with piperidine, forms a dibenzofulvene-piperidine adduct that strongly absorbs UV light at ~301 nm. This absorbance is directly proportional to the amount of Fmoc-amino acid attached to the resin, allowing for accurate quantification via Beer's Law.[9]

Materials:

-

Linker-Resin Conjugate (approx. 50 mg)

-

Fmoc-Alanine (Fmoc-Ala-OH) (5 eq.)

-

DIC (5 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

DCM, anhydrous

-

20% (v/v) Piperidine in DMF

-

UV-Vis Spectrophotometer and quartz cuvettes (1 cm path length)

Procedure:

-

Accurately weigh ~50 mg of the dry linker-resin conjugate into a small reaction vessel.

-

Swell the resin in DCM (2 mL) for 30 minutes.

-

In a separate vial, dissolve Fmoc-Ala-OH (5 eq.), DIC (5 eq.), and DMAP (0.1 eq.) in DCM (1 mL).

-

Add the solution to the resin and agitate for 4 hours at room temperature.

-

Wash the resin thoroughly with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove all unreacted reagents.

-

Add a precisely known volume of 20% piperidine in DMF (e.g., 5.0 mL) to the resin.

-

Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.

-

Filter the solution away from the resin into a clean vial.

-

Dilute a sample of the solution with 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU). Note the dilution factor (DF).

-

Measure the absorbance (A) of the diluted solution at 301 nm, using 20% piperidine in DMF as a blank.

-

Calculate the loading using the Beer-Lambert equation:

-

Loading (mmol/g) = (A × V × DF) / (ε × m × l)

-

Where:

-

A = Absorbance at 301 nm

-

V = Volume of piperidine solution (L)

-

DF = Dilution Factor

-

ε = Molar extinction coefficient of the adduct (7800 M⁻¹cm⁻¹)

-

m = mass of the dry resin (g)

-

l = path length of the cuvette (cm)

-

-

Protocol 3: On-Resin Synthesis & Cleavage

This protocol gives a general example of attaching a carboxylic acid building block and subsequent cleavage to yield a methyl ester.

Causality: The first building block is attached via esterification. The subsequent cleavage is a transesterification reaction. Using sodium methoxide, a strong nucleophile and base, effectively cleaves the ester bond between the product and the linker, releasing the product as a methyl ester.

Caption: Chemical workflow for substrate attachment and cleavage.

Procedure:

A. Substrate Attachment (e.g., Ibuprofen)

-

Swell the linker-resin conjugate (0.2 mmol) in anhydrous DCM (5 mL).

-

In a separate vial, dissolve Ibuprofen (4 eq., 0.8 mmol), DIC (4 eq., 0.8 mmol), and a catalytic amount of DMAP (0.1 eq.) in DCM (2 mL).

-

Add the solution to the resin and agitate for 6 hours.

-

Wash the resin with DCM (3x), DMF (3x), and MeOH (3x) and dry under vacuum.

B. Cleavage to Methyl Ester

-

Swell the product-bound resin in a 1:1 mixture of anhydrous THF/MeOH (5 mL).

-

Add 0.5 M sodium methoxide in methanol (5 mL, 2.5 mmol).

-

Agitate the mixture for 18 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with MeOH (2 x 3 mL) and combine the filtrates.

-

Neutralize the filtrate with a few drops of acetic acid.

-

Evaporate the solvent under reduced pressure.

-

Validation Step: The crude product can be redissolved in a suitable solvent and analyzed by LC-MS or NMR to confirm the identity of the ibuprofen methyl ester and assess purity.

Data Summary

The following table summarizes typical quantitative data associated with the use of this linker system. Values can vary based on resin type, substrate, and reaction conditions.

| Parameter | Typical Value | Method of Determination | Reference |

| Initial Resin Loading | 0.5 - 1.2 mmol/g | Manufacturer Specification | - |

| Linker Immobilization Yield | >95% | Kaiser (Ninhydrin) Test | - |

| Functional Loading | 0.4 - 1.0 mmol/g | Fmoc-Release UV-Spectroscopy | [9] |

| Cleavage Yield (Transesterification) | 85 - 98% | HPLC/LC-MS analysis of crude product | [4] |

| Cleavage Yield (Ammonolysis) | 80 - 95% | HPLC/LC-MS analysis of crude product | [4] |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Linker Loading | Incomplete activation of carboxylic acid; Insufficient swelling of resin; Steric hindrance. | Ensure anhydrous conditions. Increase reaction time or temperature (up to 40°C). Use a more effective coupling agent (e.g., HATU). |

| Incomplete Cleavage | Insufficient cleavage reagent; Steric hindrance around the ester bond; Short reaction time. | Increase the concentration of the nucleophile and/or the reaction time. Add a better swelling solvent like THF. |

| Side Product Formation | Degradation of sensitive functional groups during cleavage. | Use milder cleavage conditions. If using NaOMe, ensure the reaction is anhydrous. Consider alternative nucleophiles like benzylamine. |

| Inaccurate Loading Value | Inaccurate weighing; Incomplete Fmoc deprotection; Error in solution preparation/dilution. | Use a calibrated analytical balance. Ensure precise liquid handling. Agitate well during deprotection and allow sufficient time (30 min). |

Conclusion

This compound is a robust and versatile linker for solid-phase organic synthesis. Its straightforward immobilization chemistry, stability to a wide range of synthetic conditions, and flexible cleavage strategies make it an excellent choice for the construction of small molecule libraries. The protocols outlined in this note provide a validated framework for its successful implementation in research and drug development workflows.

References

-

Hany, R., Rentsch, D., Dhanapal, B., & Obrecht, D. (2001). Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR. Journal of Combinatorial Chemistry, 3(1), 85-89. [Link]

-

ResearchGate. (n.d.). Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR | Request PDF. Retrieved from [Link]

-

Natarajan, A., & Ramakrishna, N. V. (2000). A New Cleavage Strategy for Ester Linked Polymer Supports: Generation of a Tertiary Alcohol Library. Organic Letters, 2(10), 1399-1401. [Link]

-

Semantic Scholar. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. Retrieved from [Link]

-

Christensen, C. A., Andersen, J., & Meldal, M. (2002). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Journal of Peptide Science, 8(4), 171-180. [Link]

-

Götze, S., & Seeberger, P. H. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2931, 313-325. [Link]

-

Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69. [Link]

-

ResearchGate. (n.d.). Photolabile Linkers for Solid-Phase Synthesis | Request PDF. Retrieved from [Link]

-

Albericio, F., & Subirós-Funosas, R. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. [Link]

-

Gámez-Valero, A., Giraud, M., & El-Faham, A. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. ChemistryOpen, 9(7), 743-750. [Link]

-

Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

-

VDOC.PUB. (n.d.). Linker Strategies In Solid-phase Organic Synthesis. Retrieved from [Link]

-

University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. vdoc.pub [vdoc.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]

- 5. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Photolabile Linkers for Solid-Phase Synthesis. | Semantic Scholar [semanticscholar.org]

- 7. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

Application Notes and Protocols for the Preparation of Wang-Type Resins Utilizing 4-Bromo-2-(hydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of a functionalized Wang-type resin, a cornerstone of solid-phase peptide synthesis (SPPS), starting from chloromethylated polystyrene (Merrifield resin) and 4-Bromo-2-(hydroxymethyl)benzoic acid. This application note is designed to equip researchers with the necessary protocols and scientific rationale to successfully prepare and characterize this versatile solid support. The inclusion of a bromine atom on the linker offers a potential site for further chemical modification, expanding the utility of the resulting resin beyond standard peptide synthesis.

Introduction: The Significance of Wang-Type Resins in Solid-Phase Synthesis

Solid-phase synthesis, pioneered by R. Bruce Merrifield, has revolutionized the production of peptides and other complex organic molecules by anchoring the growing chain to an insoluble polymer support.[1] This approach simplifies purification by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1]

The choice of the solid support and the linker that attaches the initial building block to it is critical to the success of the synthesis.[2] Wang resin, a p-alkoxybenzyl alcohol functionalized polystyrene, is one of the most widely used supports for the solid-phase synthesis of peptides and small molecules, particularly when the final product requires a C-terminal carboxylic acid.[3][4] The key feature of the Wang linker is its acid lability, allowing for the cleavage of the synthesized molecule from the resin under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[5]

This guide details a specific methodology for the preparation of a Wang-type resin through the functionalization of Merrifield resin with a custom linker derived from this compound. The presence of the bromo group on the aromatic ring of the linker provides a versatile handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, thereby enabling the creation of diverse molecular libraries on the solid support.

Rationale for the Synthetic Approach

The synthesis of the target Wang-type resin is a multi-step process that begins with the commercially available chloromethylated polystyrene, commonly known as Merrifield resin.[6] The core of the synthesis is the formation of an ether linkage between the benzylic chloride of the Merrifield resin and a phenolic hydroxyl group on the linker molecule.

Our chosen linker precursor, this compound, presents a unique set of functional groups that must be strategically managed. The carboxylic acid is acidic and can interfere with the base-catalyzed etherification. Therefore, it is prudent to protect the carboxylic acid as an ester (e.g., a methyl ester) prior to coupling with the resin. The hydroxymethyl group provides the benzylic alcohol functionality characteristic of the Wang linker, which will ultimately serve as the anchoring point for the first amino acid or other building blocks.

The overall synthetic strategy is as follows:

-

Protection of the Linker: The carboxylic acid of this compound is first protected as a methyl ester.

-

Functionalization of Merrifield Resin: The protected linker is then coupled to the Merrifield resin via a Williamson ether synthesis.

-

Characterization of the Functionalized Resin: The resulting resin is thoroughly washed and characterized to confirm the successful attachment of the linker and to determine its loading capacity.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Chloromethylated polystyrene (Merrifield resin) | 1% DVB cross-linked, 100-200 mesh, ~1.0 mmol/g Cl | Sigma-Aldrich |

| This compound | ≥98% | Commercially available |

| Thionyl chloride (SOCl₂) | Reagent grade | Commercially available |

| Methanol (MeOH), anhydrous | ACS grade | Commercially available |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially available |

| N,N-Dimethylformamide (DMF), anhydrous | ACS grade | Commercially available |

| Dichloromethane (DCM), anhydrous | ACS grade | Commercially available |

| Diethyl ether, anhydrous | ACS grade | Commercially available |

| Hydrochloric acid (HCl) | 37% | Commercially available |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - |

| Brine | Saturated aqueous solution | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | Commercially available |

| Solid-phase synthesis vessel with a sintered glass frit | - | - |

| Mechanical shaker | - | - |

| Rotary evaporator | - | - |

| FTIR Spectrometer with ATR accessory | - | - |

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is a highly flammable and reactive substance; handle with extreme care under an inert atmosphere. Thionyl chloride is corrosive and toxic; handle with caution.

Step 1: Protection of this compound as a Methyl Ester

Rationale: The carboxylic acid is protected as a methyl ester to prevent its deprotonation and subsequent reaction with the electrophilic chloromethyl groups on the Merrifield resin during the etherification step.

Protocol:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of benzoic acid).

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

-

Remove the ice bath and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromo-2-(hydroxymethyl)benzoate as a solid. This product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR analysis.

Step 2: Functionalization of Merrifield Resin

Rationale: This step involves the crucial ether bond formation between the protected linker and the Merrifield resin. A strong base, such as sodium hydride, is used to deprotonate the hydroxymethyl group of the linker, forming an alkoxide that then acts as a nucleophile to displace the chloride on the resin.

Protocol:

-

Place Merrifield resin (1.0 eq, based on chlorine content) in a solid-phase synthesis vessel.

-

Swell the resin in anhydrous DMF (15-20 mL per gram of resin) for 1 hour with gentle agitation on a mechanical shaker.

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-bromo-2-(hydroxymethyl)benzoate (3.0 eq relative to the resin's chlorine content) in anhydrous DMF.

-

Carefully add sodium hydride (3.0 eq) portion-wise to the solution of the protected linker. Allow the effervescence to cease between additions. Stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

-

Drain the DMF from the swollen Merrifield resin and add the freshly prepared solution of the linker's sodium salt.

-

Seal the reaction vessel and heat the mixture to 50-60 °C. Agitate the reaction mixture on a mechanical shaker for 24 hours.

-

After the reaction is complete, cool the vessel to room temperature and drain the reaction mixture.

-

Wash the resin sequentially with DMF (3 x), DMF/water (1:1, v/v) (3 x), water (3 x), methanol (3 x), and DCM (3 x).

-

Dry the functionalized resin under high vacuum to a constant weight.

Workflow for the Synthesis of Brominated Wang-Type Resin

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protic acid immobilized on solid support as an extremely efficient recyclable catalyst system for a direct and atom economical esterification of carboxylic acids with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

The Strategic Utility of 4-Bromo-2-(hydroxymethyl)benzoic Acid in the Synthesis of Privileged Heterocyclic Scaffolds

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, owing to their diverse three-dimensional structures and their ability to engage with biological targets. 4-Bromo-2-(hydroxymethyl)benzoic acid has emerged as a particularly valuable and versatile starting material for the construction of a range of heterocyclic systems. Its strategic placement of a carboxylic acid, a primary alcohol, and a bromine atom on the benzene ring offers a trifecta of reactive sites, enabling a variety of synthetic transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of two key classes of heterocyclic compounds: phthalides and isoindolinones. Furthermore, we will delve into the potential for palladium-catalyzed methodologies to further expand the synthetic utility of this remarkable building block.

The core value of this compound lies in its pre-functionalized nature, which allows for the efficient and often regioselective construction of fused ring systems. The interplay between the carboxylic acid and the hydroxymethyl group provides a direct pathway to lactonization, forming the phthalide core. Alternatively, amidation of the carboxylic acid followed by cyclization opens the door to the isoindolinone scaffold, a privileged structure in numerous biologically active molecules. The presence of the bromine atom is not merely a placeholder; it serves as a crucial handle for post-synthetic modification via cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This document will provide detailed protocols, mechanistic insights, and a discussion of the strategic considerations for employing this compound in your research endeavors.

I. Synthesis of 6-Bromophthalide: A Gateway to Bioactive Molecules

Phthalides, or isobenzofuranones, are a class of bicyclic lactones found in a variety of natural products and pharmacologically active compounds. The 6-bromo-substituted phthalide is a particularly useful intermediate, as the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity. The most direct route to 6-bromophthalide from this compound is through an intramolecular esterification, or lactonization.

Reaction Pathway: Acid-Catalyzed Intramolecular Cyclization

The synthesis of 6-bromophthalide from this compound is achieved through an acid-catalyzed intramolecular cyclization. This reaction, a classic example of a Fischer-Speier esterification, involves the protonation of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the hydroxymethyl substituent. The subsequent loss of a water molecule yields the stable five-membered lactone ring.

Caption: Acid-catalyzed lactonization of this compound.

Experimental Protocol: Synthesis of 6-Bromophthalide

Materials:

-

This compound

-

Toluene

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).